molecular formula C19H15N3O2 B5715579 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Katalognummer: B5715579
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: JDVNPLJGBQLTNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This derivative features a furan-2-carboxamide substituent at the 3-position of the imidazo[1,2-a]pyridine core, distinguishing it from other analogues.

Eigenschaften

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNPLJGBQLTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The imidazo[1,2-a]pyridine intermediate is then reacted with a furan derivative, often through a Friedel-Crafts acylation reaction.

    Functionalization with Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially converting it to a dihydroimidazo derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide has been studied for its potential biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound may mitigate oxidative stress and inflammation in neuronal cells.

  • Anticancer Study (2024) :
    • Objective : To evaluate the anticancer effects on breast cancer cells.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed via flow cytometry.
  • Antimicrobial Evaluation (2023) :
    • Objective : To assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method.
    • Results : Zones of inhibition observed up to 15 mm against Staphylococcus aureus.
  • Neuroprotection Research (2025) :
    • Objective : Investigate neuroprotective effects in a mouse model of Alzheimer's.
    • Method : Administration of the compound followed by behavioral tests and histological analysis.
    • Results : Improved cognitive function and reduced amyloid plaque accumulation observed.

Wirkmechanismus

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Differences

The substituents at the 3-position of the imidazo[1,2-a]pyridine core critically influence molecular conformation, intermolecular interactions, and bioactivity:

  • Target Compound : The furan-2-carboxamide group introduces an electron-rich aromatic system (furan) and a carboxamide linkage. This may enhance π-π stacking interactions and offer hydrogen-bonding sites via the carbonyl oxygen.
  • TUQCEP: Features a (iminomethyl)phenol group, enabling strong O–H⋯N hydrogen bonds and C–H⋯π interactions in its crystal packing .
  • MIXZOJ : Contains an acetamide group, facilitating N–H⋯N hydrogen bonds that stabilize columnar molecular arrangements .
Table 1: Structural and Crystallographic Comparison
Compound Molecular Formula Molecular Weight Crystal System Space Group Key Interactions
Target Compound* C₁₉H₁₅N₃O₂ 313.34 Not Reported Hypothetical: C=O⋯H–N/π–π
TUQCEP C₂₁H₁₇N₃O 327.38 Monoclinic P2₁/n O–H⋯N, C–H⋯π
MIXZOJ C₁₅H₁₃N₃O 251.29 Not Reported N–H⋯N (columnar packing)

Note: Data for the target compound are inferred; TUQCEP and MIXZOJ values are experimental.

Supramolecular Packing and Interactions

  • TUQCEP: Forms layered structures via O–H⋯N hydrogen bonds (2.62 Å) and C–H⋯π interactions (3.48 Å), creating a robust 2D network . The phenol group’s hydroxyl is critical for this assembly.
  • MIXZOJ : Relies on N–H⋯N hydrogen bonds (2.12 Å) to connect molecules into columns along the b-axis . The absence of aromatic substituents limits π-interactions.
  • Target Compound: The furan oxygen may participate in weaker C–H⋯O interactions, while the carboxamide group could engage in N–H⋯O bonds. However, the lack of a phenolic -OH group likely reduces hydrogen-bonding capacity compared to TUQCEP.

Pharmacological Implications

Imidazo[1,2-a]pyridine derivatives are studied for antimicrobial, anticancer, and anti-inflammatory activities. Substituent effects are pivotal:

  • TUQCEP : As a Schiff base, it may exhibit reversible binding to biological targets, though hydrolytic instability could limit therapeutic utility .

Biologische Aktivität

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structure of this compound, featuring a fused imidazo-pyridine ring system along with a furan-2-carboxamide moiety, contributes to its potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies on related compounds show potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4.69 to 156.47 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBacterial StrainMIC (µM)
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamideS. aureus~22
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamideE. coli~156
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamideBacillus subtilis~4.69

The biological activity of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is believed to stem from its ability to interact with specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt critical cellular processes by binding to essential receptors or enzymes .

Anti-inflammatory and Anticancer Activities

In addition to its antimicrobial properties, this compound has been explored for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Furthermore, some derivatives have shown promise in selectively targeting cancer cells while sparing healthy cells, indicating a potential role in cancer therapy .

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antibacterial efficacy of various imidazo[1,2-a]pyridine derivatives, including N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide. The study highlighted that compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups .

Clinical Relevance

Clinical relevance was assessed through in vitro testing against human pathogens. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity against human liver cells (HepG2), suggesting a favorable safety profile for further development .

Analyse Chemischer Reaktionen

Formation of the Imidazo[1,2-a]pyridine Core

The core structure is typically synthesized via:

  • Catalytic coupling reactions : Copper(I) or copper(II) catalysts facilitate the formation of the imidazo[1,2-a]pyridine scaffold. For example, CuBr catalyzes the aerobic oxidative coupling of 2-aminopyridines (2-APs) with aldehydes to yield functionalized derivatives .

  • Multicomponent reactions : Transition-metal-catalyzed reactions involving aldehydes, amines, and pyridine derivatives. These reactions often proceed through radical or ionic pathways, with yields ranging from moderate to high (e.g., 80–90%) .

Functionalization with Furan-2-Carboxamide

The furan-2-carboxamide moiety is introduced via:

  • Amide coupling : Reaction of the imidazo[1,2-a]pyridine core with furan-2-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt). This step often requires solvents like dichloromethane or DMF and catalysts such as triethylamine.

  • Direct amidation : In situ activation of carboxylic acids to form amides under controlled conditions (e.g., 60 °C in ethanol) .

Functionalization Reactions

The compound undergoes various functionalization reactions to optimize its pharmacological profile:

C3–H Alkylation

A regioselective alkylation at the C3 position is achieved using donor–acceptor cyclopropanes (DA-cyclopropanes) under Lewis acid catalysis (e.g., Gd(OTf)₃ or Yb(OTf)₃). This method provides high yields (85–95%) and scalability .

Catalyst Solvent Yield
Gd(OTf)₃ (15 mol%)DCE95%
Yb(OTf)₃ (25 mol%)CH₃CN85%

Substituent Optimization

  • Morpholine substitution : Replacement of the furan-2-carboxamide group with morpholine derivatives improves metabolic stability and solubility .

  • Phenyl ring fluorination : Introduction of fluorine atoms enhances potency and metabolic stability .

Reaction Conditions and Monitoring

Critical parameters for synthesis and functionalization include:

  • Solvents : DMF, dichloromethane, or DCE for compatibility with catalysts and reactants .

  • Temperature : Typically 60–120 °C for coupling or alkylation steps .

  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Key Research Findings

  • Scaffold-hopping strategies : Optimization of substituents (e.g., morpholine rings) significantly improves pharmacokinetic profiles .

  • Metabolic stability : Morpholine derivatives show reduced metabolic liability compared to furan-2-carboxamide analogs .

  • Regioselectivity : C3–H alkylation proceeds via ionic mechanisms, as confirmed by TEMPO inhibition experiments .

This compound’s synthesis and functionalization are supported by diverse catalytic methods and optimization strategies, highlighting its potential for therapeutic applications. Further studies on its precise mechanism of action and pharmacological properties are warranted.

Q & A

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space GroupP21/n
Unit Cell Volume1729.6 ų
R Factor0.045 (R₁) / 0.140 (wR₂)
Hydrogen BondsO–H···N (2.12 Å)

Q. Table 2. Synthetic Yield Optimization

CatalystTemperature (°C)Yield (%)
Acetic Acid8072
HCl10058

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.